molecular formula C9H8N4O4 B12930833 N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine CAS No. 62194-95-0

N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine

Cat. No.: B12930833
CAS No.: 62194-95-0
M. Wt: 236.18 g/mol
InChI Key: PVWLXSVISQCKPE-UHFFFAOYSA-N
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Description

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring and an aminoacetic acid moiety at the 2-position. It is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the reaction of 2-aminopyridine with nitroalkenes or N,N-dimethylglyoxylamide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antitumor effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)acetic acid is unique due to its specific substitution pattern and the presence of both a nitro group and an aminoacetic acid moiety. Similar compounds include:

Properties

CAS No.

62194-95-0

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

2-[(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]acetic acid

InChI

InChI=1S/C9H8N4O4/c14-7(15)5-10-8-9(13(16)17)12-4-2-1-3-6(12)11-8/h1-4,10H,5H2,(H,14,15)

InChI Key

PVWLXSVISQCKPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NCC(=O)O

Origin of Product

United States

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